molecular formula C7H9NO B1353840 1-(Prop-2-yn-1-yl)pyrrolidin-2-one CAS No. 766-61-0

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No.: B1353840
CAS No.: 766-61-0
M. Wt: 123.15 g/mol
InChI Key: QRGALCLKIGCPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)pyrrolidin-2-one, also known as N-propargyl-2-pyrrolidinone, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a propynyl group at the nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(Prop-2-yn-1-yl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular responses and biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to certain organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with specific biomolecules and influence their activity . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one can be achieved through several methods:

    N-Alkylation of Pyrrolidin-2-one: This method involves the reaction of pyrrolidin-2-one with propargyl bromide in the presence of a base such as sodium hydroxide.

    Reaction of Pyrrolidin-2-one with Propargyl Chloride: Another synthetic route involves the reaction of pyrrolidin-2-one with propargyl chloride in the presence of a base.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-prop-2-ynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGALCLKIGCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499296
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-61-0
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As in Example 6, 15 g (0.18 mol) of 2-pyrrolidinone and 18.65 mL (1 equivalent) of propargyl bromide were reacted, then distilled in vacuo (66˜71° C./0.1 mmHg) to obtain 11.94 g (58% yield) of 1-propargyl pyrrolidin-2-one.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 4
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 5
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 6
1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.